molecular formula C10H9Cl2NO3 B3032804 N-(3,5-Dichlorophenyl)-succinamide CAS No. 53219-95-7

N-(3,5-Dichlorophenyl)-succinamide

Cat. No. B3032804
CAS RN: 53219-95-7
M. Wt: 262.09 g/mol
InChI Key: AKKPXGYDZXXJLI-UHFFFAOYSA-N
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Description

“N-(3,5-Dichlorophenyl)-succinimide” is a member of pyrrolidines . It has a molecular formula of C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione .


Synthesis Analysis

While specific synthesis methods for “N-(3,5-Dichlorophenyl)-succinimide” were not found, a related compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, was synthesized in a study . The synthesis involved the reaction of the parent compound with 2(2-chloroethyl)-1-methylpiperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “N-(3,5-Dichlorophenyl)-succinimide” includes two chlorine atoms attached to the phenyl group, a succinimide group, and a pyrrolidine ring . The InChI string representation of the molecule is InChI=1S/C10H7Cl2NO2/c11-6-3-7 (12)5-8 (4-6)13-9 (14)1-2-10 (13)15/h3-5H,1-2H2 .


Physical And Chemical Properties Analysis

“N-(3,5-Dichlorophenyl)-succinimide” has a molecular weight of 244.07 g/mol . Its computed properties include an XLogP3 of 1.6 and a Hydrogen Bond Donor Count of 0 .

Scientific Research Applications

Future Directions

While specific future directions for “N-(3,5-Dichlorophenyl)-succinimide” were not found, a related compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, was studied for its potential use in boosting existing treatments for mycobacterial infections . This suggests that “N-(3,5-Dichlorophenyl)-succinimide” and related compounds could be further explored for their potential therapeutic applications.

Mechanism of Action

Mode of Action

The compound interacts with its targets primarily through oxidation processes . The succinimide ring in the compound undergoes oxidation, yielding nephrotoxic metabolites such as N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and its hydrolysis product N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) . These metabolites can interact with various biological molecules, potentially altering their function and leading to various downstream effects .

Biochemical Pathways

It is known that the compound’s metabolites, such as 2-ndhsa, can be involved in various biochemical reactions . These reactions can potentially affect a wide range of pathways, leading to diverse downstream effects .

Pharmacokinetics

The pharmacokinetics of N-(3,5-Dichlorophenyl)-succinamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized in the body, with oxidation of the succinimide ring being a key step . This process yields various metabolites, including 2-NDHSA . The compound and its metabolites are then excreted from the body .

Result of Action

The molecular and cellular effects of N-(3,5-Dichlorophenyl)-succinamide’s action are complex and can vary depending on the specific context. It is known that the compound’s metabolites can induce nephrotoxicity . This suggests that the compound’s action can have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,5-Dichlorophenyl)-succinamide. For example, the compound’s action can be influenced by the presence of other substances in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

properties

IUPAC Name

4-(3,5-dichloroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKPXGYDZXXJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201305
Record name N-(3,5-Dichlorophenyl)-succinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53219-95-7
Record name N-(3,5-Dichlorophenyl)-succinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichlorophenyl)-succinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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